2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzamide
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Overview
Description
2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzamide is an organic compound that features a benzamide core linked to a 5-methylfuran moiety through a sulfanyl (thioether) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzamide typically involves the following steps:
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Formation of the Thioether Linkage: : The initial step involves the reaction of 5-methylfuran-2-thiol with a suitable benzyl halide under basic conditions to form the thioether linkage. This reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Amidation Reaction: : The resulting thioether intermediate is then subjected to an amidation reaction with benzoyl chloride or a benzamide derivative. This step is usually performed in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzamide can undergo various chemical reactions, including:
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Oxidation: : The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : The compound can be reduced to remove the thioether linkage, typically using reducing agents like lithium aluminum hydride (LiAlH4).
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Substitution: : The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: De-thioethered benzamide
Substitution: Nitrated or halogenated benzamide derivatives
Scientific Research Applications
2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzamide has several scientific research applications:
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Medicinal Chemistry: : The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through its benzamide and furan moieties.
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Biological Studies: : It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
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Materials Science: : The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
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Industrial Applications: : It is explored for its potential use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid
- N-[(5-Methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide
Uniqueness
2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzamide is unique due to the presence of the 5-methylfuran moiety, which imparts distinct electronic and steric properties compared to other furan derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
62688-32-8 |
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Molecular Formula |
C13H13NO2S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
2-[(5-methylfuran-2-yl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C13H13NO2S/c1-9-6-7-12(16-9)17-8-10-4-2-3-5-11(10)13(14)15/h2-7H,8H2,1H3,(H2,14,15) |
InChI Key |
LLISPFICZMAXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)SCC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
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